molecular formula C10H16ClNO2S B1376566 2-(4-Methanesulfonylphenyl)propan-1-amine hydrochloride CAS No. 1423032-68-1

2-(4-Methanesulfonylphenyl)propan-1-amine hydrochloride

Cat. No.: B1376566
CAS No.: 1423032-68-1
M. Wt: 249.76 g/mol
InChI Key: AHMPROPZDVXSNB-UHFFFAOYSA-N
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Description

2-(4-Methanesulfonylphenyl)propan-1-amine hydrochloride is a substituted propanamine derivative featuring a methanesulfonyl (-SO₂CH₃) group at the para position of the phenyl ring.

Properties

IUPAC Name

2-(4-methylsulfonylphenyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S.ClH/c1-8(7-11)9-3-5-10(6-4-9)14(2,12)13;/h3-6,8H,7,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHMPROPZDVXSNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=CC=C(C=C1)S(=O)(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423032-68-1
Record name 2-(4-methanesulfonylphenyl)propan-1-amine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methanesulfonylphenyl)propan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-methanesulfonylbenzaldehyde.

    Formation of Intermediate: The aldehyde group is then subjected to a reductive amination reaction with propan-1-amine to form the corresponding amine.

    Hydrochloride Salt Formation: The final step involves the conversion of the free amine into its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methanesulfonylphenyl)propan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form the corresponding sulfide.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10H15ClNO2S
  • Molecular Weight : Approximately 227.33 g/mol
  • Structural Features : The compound features a methanesulfonyl group attached to a phenyl ring, with a propan-1-amine backbone. This configuration contributes to its solubility and reactivity in biological systems.

Medicinal Chemistry

2-(4-Methanesulfonylphenyl)propan-1-amine hydrochloride has been studied for its potential therapeutic effects, particularly as an anti-inflammatory agent. Research indicates that it may inhibit cyclooxygenase (COX) enzymes, which are critical targets for non-steroidal anti-inflammatory drugs (NSAIDs).

Key Findings :

  • Inhibition of COX Enzymes : In vitro studies have demonstrated that the compound effectively inhibits COX-1 and COX-2 activity, suggesting its utility in pain management and inflammation control .
  • Potential as a Lead Compound : Due to its biological activity, it is considered a promising lead compound for the development of new anti-inflammatory drugs.

Biochemical Research

The compound's unique structure allows it to interact with various biological targets. It has been evaluated for its effects on several biochemical pathways:

  • Enzyme Inhibition : Studies have shown that it can modulate enzyme activities involved in inflammatory processes, which could lead to new therapeutic strategies for treating inflammatory diseases .
  • Molecular Docking Studies : Computational studies suggest that the methanesulfonyl group enhances binding affinity to specific enzyme active sites, further validating its potential as a drug candidate.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block:

  • Reagent in Synthesis : It is utilized in various synthetic pathways to create more complex molecules. Its amine functionality allows for nucleophilic substitution reactions, while the sulfonyl group can participate in oxidation and reduction reactions.

Case Studies and Research Insights

Several studies have highlighted the compound's applications:

  • Anti-inflammatory Activity :
    • A study demonstrated that the compound significantly reduced inflammation in animal models by inhibiting COX enzymes.
  • Synthetic Applications :
    • Researchers reported successful synthesis routes involving transaminase-mediated reactions, which offer environmentally friendly methods for producing this compound with high yields.
  • Pharmacological Evaluation :
    • Clinical evaluations suggested potential therapeutic benefits in managing chronic pain conditions due to its targeted action on inflammatory pathways .

Mechanism of Action

The mechanism of action of 2-(4-Methanesulfonylphenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, thereby influencing biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 2- vs. 3-Substituted Propanamine Derivatives

The target compound differs from 3-(4-(Methylsulfonyl)phenyl)propan-1-amine hydrochloride () in the position of the methanesulfonylphenyl group on the propane chain. Positional isomerism can significantly alter molecular conformation and receptor binding. For instance:

  • 2-substitution (target compound) may reduce steric hindrance near the amine group, improving interactions with flat binding pockets.
  • 3-substitution () could enhance hydrophobic interactions due to the extended alkyl chain .
Property 2-(4-Methanesulfonylphenyl)propan-1-amine HCl 3-(4-Methanesulfonylphenyl)propan-1-amine HCl
Molecular Weight ~249–250 g/mol (estimated) 249.76 g/mol
Substituent Position C2 of propane chain C3 of propane chain
Potential Bioactivity Enhanced amine accessibility Extended hydrophobic interactions

Aryl Substitution: Methanesulfonyl vs. Halogen/Alkyl Groups

2-Phenyl-1-propanamine hydrochloride (CAS 20388-87-8; ) lacks the sulfonyl group, resulting in:

  • Lower polarity : Reduced hydrogen-bonding capacity compared to the sulfonyl-containing analog.
  • Simpler metabolic pathways : Halogenated or alkylated derivatives (e.g., 1-(4-fluorophenyl)-2-methylpropan-1-amine HCl , MW 203.69; ) may exhibit longer half-lives due to fluorine’s metabolic stability .
Compound Aryl Substituent Molecular Weight Key Properties
2-(4-Methanesulfonylphenyl)propan-1-amine HCl -SO₂CH₃ ~249–250 High polarity, strong H-bonding potential
2-Phenyl-1-propanamine HCl -H ~171.67 Lipophilic, simpler structure
1-(4-Fluorophenyl)-2-methylpropan-1-amine HCl -F, -CH₃ 203.69 Enhanced metabolic stability

Electronic Effects: Methanesulfonyl vs. Methoxy Groups

1-(4-Methoxyphenyl)propan-2-amine hydrochloride () features an electron-donating methoxy (-OCH₃) group, contrasting with the electron-withdrawing sulfonyl group:

  • Methoxy derivatives : Increased electron density on the aromatic ring may enhance π-π stacking but reduce acidity of the amine group.

Steric and Stereochemical Variations

  • Bulky substituents : Derivatives such as (2R)-1-(4-Methoxyphenyl)-N-[(1R)-1-phenylethyl]propan-2-amine HCl (MW 305.84; ) demonstrate how additional aromatic groups can drastically alter pharmacokinetics and target selectivity .

Pharmacological and Industrial Relevance

  • Target compound : The methanesulfonyl group may improve binding to sulfonyl-sensitive targets (e.g., enzymes or receptors requiring polar interactions).
  • Comparison with halogenated analogs : Fluorine or chlorine substituents (e.g., 2-(4-Chlorophenyl)propan-2-amine HCl ; ) offer distinct electronic profiles but lack the sulfonyl group’s hydrogen-bonding capacity .

Biological Activity

2-(4-Methanesulfonylphenyl)propan-1-amine hydrochloride, a compound with the molecular formula C10H15NO2SC_{10}H_{15}NO_2S, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following identifiers:

  • SMILES : CC(CN)C1=CC=C(C=C1)S(=O)(=O)C
  • InChI : InChI=1S/C10H15NO2S/c1-8(7-11)9-3-5-10(6-4-9)14(2,12)13/h3-6,8H,7,11H2,1-2H3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the methanesulfonyl group is significant for its activity, potentially influencing its binding affinity and selectivity towards biological targets.

1. Anti-inflammatory Activity

Research indicates that compounds with similar structural motifs exhibit significant anti-inflammatory properties. For instance, derivatives of 4-methanesulfonylphenyl have been studied for their selective inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. In particular, studies have shown that related compounds can achieve high COX-2 inhibitory potency, suggesting a potential role for this compound in treating inflammatory conditions .

2. Antibacterial Activity

Emerging research highlights the antibacterial potential of compounds featuring methanesulfonyl groups. For example, related sulfonamide derivatives have demonstrated efficacy against various bacterial strains. The incorporation of this functional group may enhance the compound's ability to penetrate bacterial membranes and exert antibacterial effects .

3. Anticancer Potential

The compound's structural characteristics may also lend it anticancer properties. Similar compounds have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth. Studies suggest that modifications to the methanesulfonyl group can lead to enhanced cytotoxicity against cancer cell lines .

Research Findings and Case Studies

Study FocusFindingsReference
COX-2 InhibitionHigh selectivity and potency against COX-2 (IC50 = 0.0032 µM)
Antibacterial ActivityPotent activity against Gram-positive and Gram-negative bacteria
Anticancer ActivityInduction of apoptosis in cancer cell lines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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